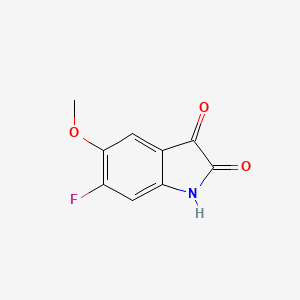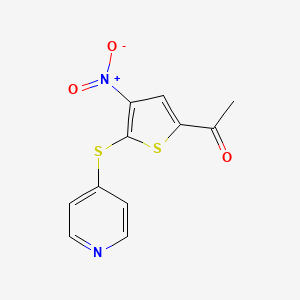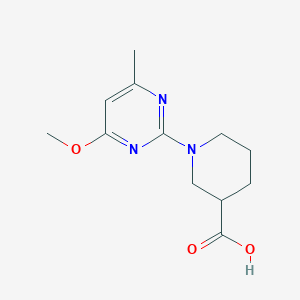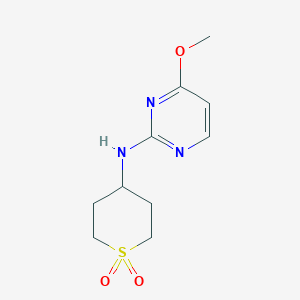
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is derived from indole-2,3-dione and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells, making it a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects:
Studies have shown that 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of many diseases. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione in lab experiments include its high purity and stability, making it a reliable compound for research purposes. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent, as well as its potential use in the treatment of other diseases such as arthritis and diabetes. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound that has shown promise in various scientific research applications. Its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases makes it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the reaction of indole-2,3-dione with fluorine and methoxy groups. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. Several methods have been developed for the synthesis of this compound, including the use of different catalysts and reaction conditions.
Aplicaciones Científicas De Investigación
The potential applications of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione in scientific research are vast. It has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
6-fluoro-5-methoxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBYPUUOEHLDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)


![4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B6642257.png)


![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
